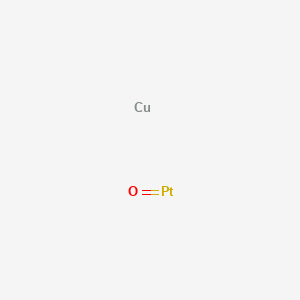
Copper--oxoplatinum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–oxoplatinum (1/1) is a chemical compound that consists of copper and platinum atoms bonded with an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper–oxoplatinum (1/1) can be synthesized through various methods. One common approach involves the reaction of copper and platinum salts in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of copper–oxoplatinum (1/1) often involves large-scale chemical reactors where copper and platinum salts are mixed with an oxidizing agent. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and pH levels, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Copper–oxoplatinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, copper–oxoplatinum (1/1) can undergo oxidation to form higher oxidation state compounds.
Reduction: Reducing agents can convert copper–oxoplatinum (1/1) to lower oxidation state compounds.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides of copper and platinum, while reduction reactions may yield elemental copper and platinum.
Scientific Research Applications
Copper–oxoplatinum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Copper–oxoplatinum (1/1) is utilized in the production of advanced materials, such as conductive coatings and nanomaterials.
Mechanism of Action
The mechanism of action of copper–oxoplatinum (1/1) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their function and leading to various biological effects. For example, in cancer cells, copper–oxoplatinum (1/1) may induce apoptosis (programmed cell death) by disrupting DNA replication and repair processes.
Comparison with Similar Compounds
Copper–oxoplatinum (1/1) can be compared with other similar compounds, such as:
Copper–oxopalladium (1/1): Similar in structure but contains palladium instead of platinum. It has different catalytic and biological properties.
Copper–oxogold (1/1): Contains gold instead of platinum. It is used in different industrial applications due to its unique properties.
Uniqueness: Copper–oxoplatinum (1/1) is unique due to its combination of copper and platinum, which imparts distinct chemical and physical properties
Properties
CAS No. |
64885-60-5 |
|---|---|
Molecular Formula |
CuOPt |
Molecular Weight |
274.63 g/mol |
IUPAC Name |
copper;oxoplatinum |
InChI |
InChI=1S/Cu.O.Pt |
InChI Key |
MXMQOLMKUQQNPT-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pt].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
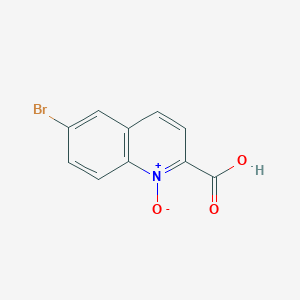


![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
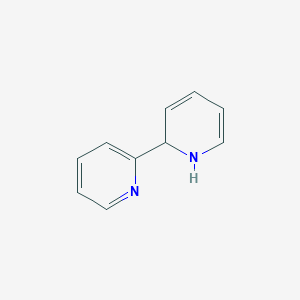
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

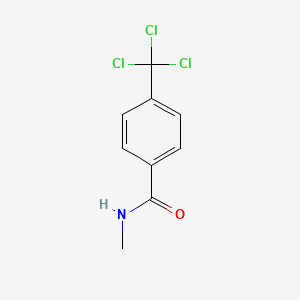
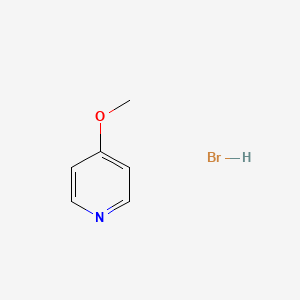
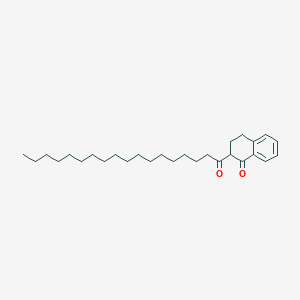
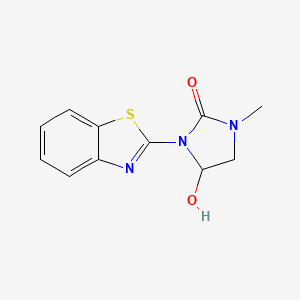
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
